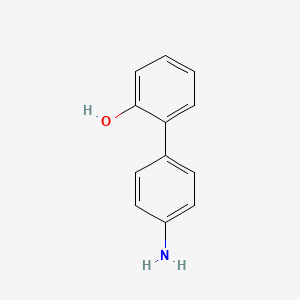
2-(4-Aminophenyl)phenol
Übersicht
Beschreibung
2-(4-Aminophenyl)phenol is an aminoalcohol derivative . It is also known as Phenol, 4-(2-aminoethyl)- and 4-Aminophenol . It participates in the synthesis of bisbenzoxazoles .
Synthesis Analysis
A novel series of substituted benzothiazoles, bearing semicarbazone and thiosemicarbazone moieties, was designed, synthesized, and evaluated for their antimicrobial activity and possible mode of action . It can be produced from phenol by nitration followed by reduction with iron . It can also be synthesized by the reaction between m-phenylenediamine and 2-hydroxybenzaldehyde in a 1:1 molar ratio .Molecular Structure Analysis
The structure of 2-(4-Aminophenyl)phenol and its complexes were characterized using different spectroscopic techniques . The structure is also available as a 2d Mol file or as a computed 3d SD file .Chemical Reactions Analysis
2-(4-Aminophenyl)phenol can react with pyrazoline compounds (mediators) chemically to form a quinoneimine product which is electrochemically active providing an indirect analytical signal to measure the target phenol(s) .Wissenschaftliche Forschungsanwendungen
Antimicrobial and Antidiabetic Activities
2-(4-Aminophenyl)phenol derivatives have shown broad-spectrum antimicrobial activities against various strains such as Staphylococcus aureus and Saccharomyces cerevisiae. They also exhibit significant inhibition of enzymes like amylase and glucosidase, indicating potential antidiabetic applications. The interaction studies with Human DNA suggest their potential as anticancer agents (Rafique et al., 2022).
Improving Analytical Methods
The compound is utilized in improving the Berthelot reaction for determining ammonium in soil extracts and water. It has been explored for its potential to reduce interferences in analytical methods, thereby enhancing the accuracy of environmental and biological sample analysis (Rhine et al., 1998).
Electron Transfer Studies
Studies have explored the one-electron oxidation of hydrogen-bonded phenols, including derivatives of 2-(4-Aminophenyl)phenol. These are critical in understanding the electron transfer mechanisms in chemical and biological systems (Rhile & Mayer, 2004).
Nitric Oxide Release and Biological Evaluation
Derivatives of 2-(4-Aminophenyl)phenol, like 4-Phenyl-3-furoxancarbonitrile, have been studied for their ability to release nitric oxide and their potential biological applications, such as vasodilatory activity and inhibition of platelet aggregation (Medana et al., 1994).
Preparation of Immunogens
2-(4-Aminophenyl)phenol derivatives have been used in the preparation of immunogens, particularly in coupling polysaccharides to protein carriers. This application is significant in vaccine development and immunological research (Himmelspach & Wrede, 1971).
Analgesic and Antimicrobial Activities
Isoxazole derivatives synthesized from aminophenols have been investigated for their analgesic and antimicrobial activities. These studies are crucial in developing new therapeutic agents (Sahu et al., 2009).
Electroactive Polymer Synthesis
Research has been conducted on synthesizing electroactive phenol-based polymers using 2-(4-Aminophenyl)phenol derivatives. This has applications in developing new materials for electronics and other high-tech industries (Kaya & Aydın, 2012).
Electrochemical Enzyme Immunoassay
The compound has been used in developing small-volume voltammetric detection methods in electrochemical enzyme immunoassays. This application is significant in biochemical analysis and medical diagnostics (Niwa et al., 1993).
DNA Adduct Formation in Antitumor Research
2-(4-Aminophenyl)benzothiazoles, closely related to 2-(4-Aminophenyl)phenol, have shown the ability to form DNA adducts in sensitive tumor cells, indicating their potential in cancer treatment and research (Leong et al., 2003).
Antioxidant and Biochemical Activities
Studies have shown that mixed ligand metal complexes with 4-aminophenol derivatives exhibit significant antimicrobial and antioxidant activities. This highlights their potential in pharmaceutical and biochemical applications (Joseph & Rani, 2013).
Safety And Hazards
Eigenschaften
IUPAC Name |
2-(4-aminophenyl)phenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO/c13-10-7-5-9(6-8-10)11-3-1-2-4-12(11)14/h1-8,14H,13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMYPKNRKMHLPKS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC=C(C=C2)N)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20176256 | |
| Record name | 2-Biphenylol, 4'-amino- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20176256 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Aminophenyl)phenol | |
CAS RN |
21849-92-3 | |
| Record name | 2-Biphenylol, 4'-amino- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021849923 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Biphenylol, 4'-amino- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20176256 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



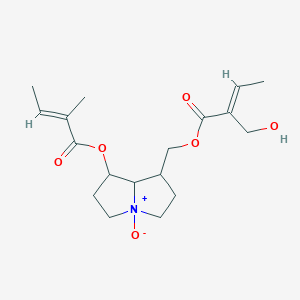


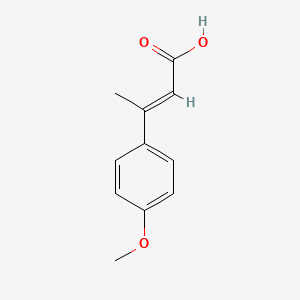
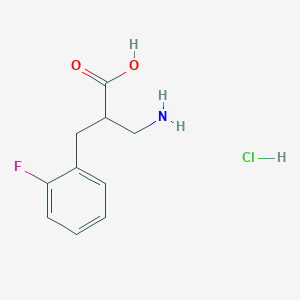
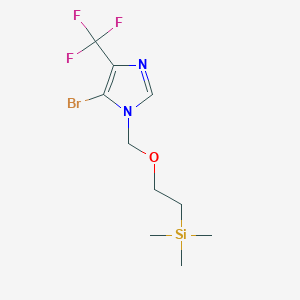

![6-(Boc-amino)-3-azabicyclo[3.1.0]hexane hcl](/img/structure/B3032471.png)
![Butyl 5,8-dimethyl-4-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)quinoline-2-carboxylate](/img/structure/B3032472.png)
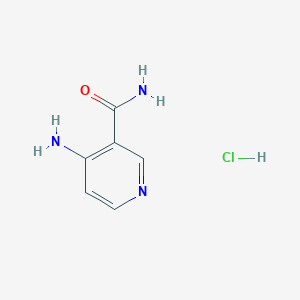
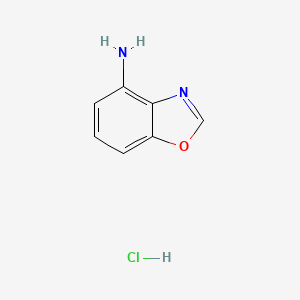


![4-Chloro-3H-[1,2,3]triazolo[4,5-c]pyridine hydrochloride](/img/structure/B3032481.png)